molecular formula C21H19N3O5S B2979782 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-56-0

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2979782
CAS No.: 942004-56-0
M. Wt: 425.46
InChI Key: MMURNEOCSWGQEL-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a furan ring, and a tetrahydrobenzo[d]thiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the tetrahydrobenzo[d]thiazole core: This step often involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization.

    Amidation and coupling reactions: The final steps involve the coupling of the benzo[d][1,3]dioxole derivative with the tetrahydrobenzo[d]thiazole core, followed by amidation with furan-2-ylmethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with Lewis acids (FeCl₃, AlCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
  • 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer better binding affinity or selectivity for certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-19(12-6-7-15-16(9-12)29-11-28-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-27-13/h2-3,6-9,14H,1,4-5,10-11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURNEOCSWGQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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